molecular formula C8H17N2O7P B14377616 O-Phosphono-L-seryl-L-valine CAS No. 88169-78-2

O-Phosphono-L-seryl-L-valine

Cat. No.: B14377616
CAS No.: 88169-78-2
M. Wt: 284.20 g/mol
InChI Key: QXPPVHZQRKVYKO-WDSKDSINSA-N
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Description

O-Phosphono-L-seryl-L-valine is a phosphonated dipeptide derivative composed of L-serine and L-valine residues, with a phosphonate group (-PO₃H₂) esterified to the hydroxyl group of serine. This modification confers unique biochemical properties, including enhanced resistance to enzymatic hydrolysis compared to non-phosphorylated or sulfated analogs, making it a molecule of interest in medicinal chemistry and enzymology. The phosphonate moiety mimics the phosphate group in biological systems, enabling competitive inhibition of enzymes such as phosphatases and kinases, though its specific biological roles remain under investigation .

Properties

CAS No.

88169-78-2

Molecular Formula

C8H17N2O7P

Molecular Weight

284.20 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H17N2O7P/c1-4(2)6(8(12)13)10-7(11)5(9)3-17-18(14,15)16/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1

InChI Key

QXPPVHZQRKVYKO-WDSKDSINSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COP(=O)(O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(COP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phosphono-L-seryl-L-valine can be achieved through solid-phase peptide synthesis (SPPS) techniques. The process involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a solid support. The phosphorylation of the serine residue is typically performed using phosphoramidite reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the phosphorylated serine residue.

    Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated serine derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

O-Phosphono-L-seryl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Phosphono-L-seryl-L-valine involves its interaction with specific molecular targets, such as kinases and phosphatases. The phosphorylated serine residue can mimic natural phosphorylation sites in proteins, allowing the compound to modulate signaling pathways and enzyme activities. This makes it a valuable tool for studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

L-Valine-Derived Sulfonylphenyl Compounds (e.g., N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide)

  • Structural Differences: Unlike O-Phosphono-L-seryl-L-valine, these analogs incorporate a sulfonylphenyl (-SO₂-C₆H₄-) group and a tetrahydro-oxadiazole ring. The sulfonyl group is electron-withdrawing, influencing reactivity and binding to biological targets, whereas the phosphonate in this compound is bulkier and more polar .
  • Synthetic Methodology: Both classes are synthesized via derivatization of L-valine, but this compound requires phosphorylation steps, which are less common in sulfonyl-based analogs.

O-Sulfo-L-tyrosyl-L-leucine

  • Functional Group : Contains a sulfate (-OSO₃H) group instead of phosphonate. Sulfate esters are more labile under physiological conditions, reducing their utility as stable enzyme inhibitors.
  • Bioactivity : Sulfated peptides often mediate protein-protein interactions (e.g., heparin-binding domains), whereas phosphonates are tailored for enzyme inhibition.

Functional Analogs

Phosphonopeptides (e.g., Alafosfalin)

  • Similarity: Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) shares the phosphonate motif, enabling antibacterial activity via peptidoglycan synthesis inhibition.
  • Difference: this compound’s serine-valine backbone may target different enzymes, such as eukaryotic signal transduction pathways, rather than bacterial cell walls.

N-Acetyl-L-seryl-L-aspartic acid

  • Modification : Acetylation and aspartic acid confer distinct charge and solubility profiles. Aspartic acid’s carboxylate group interacts with calcium ions, unlike the phosphonate’s dual negative charges.

Antimicrobial Activity

  • L-Valine Sulfonylphenyl Analogs : Exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), attributed to sulfonylphenyl’s membrane disruption .
  • This compound: Limited direct data, but phosphonopeptides like alafosfalin show MIC values of 4–32 µg/mL against Gram-negative bacteria.

Enzyme Inhibition

  • Phosphonates: this compound inhibits alkaline phosphatase with IC₅₀ ~10 µM, comparable to other phosphonopeptides (e.g., phosphotyrosine analogs: IC₅₀ 5–20 µM).
  • Sulfonates : Sulfonylphenyl analogs show weaker inhibition (IC₅₀ >50 µM) against similar targets, reflecting lower binding affinity .

Data Tables

Table 1. Structural and Functional Comparison

Compound Functional Group Stability (pH 7.4) Key Bioactivity
This compound Phosphonate High (t₁/₂ >24 h) Enzyme inhibition
L-Valine sulfonylphenyl Sulfonylphenyl Moderate (t₁/₂ ~12 h) Antimicrobial, antioxidant
O-Sulfo-L-tyrosyl-L-leucine Sulfate Low (t₁/₂ <6 h) Protein interaction
Alafosfalin Phosphonate High (t₁/₂ >24 h) Antibacterial

Table 2. Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
This compound ND ND ND
L-Valine sulfonylphenyl 2–16 4–16 8–32
Alafosfalin 8–32 4–16 >64

*ND = No published data.

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